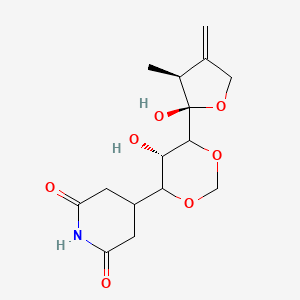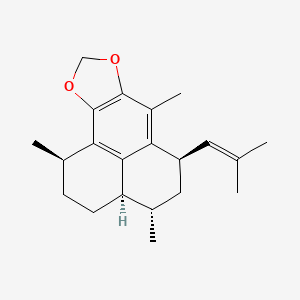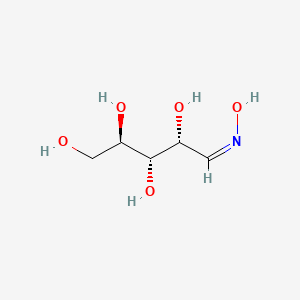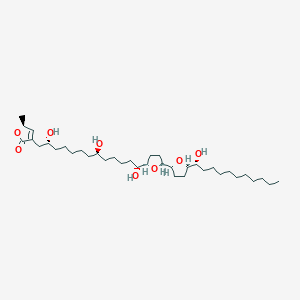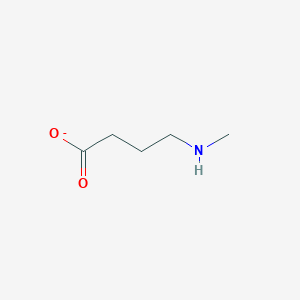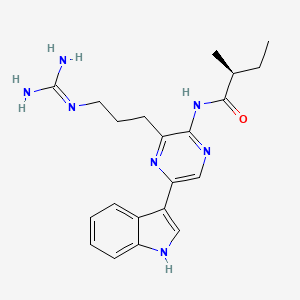
Oxidized Cypridina luciferin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxidized Cypridina luciferin is a member of pyrazines, a member of guanidines and a Cypridina luciferin. It has a role as a member of oxidized luciferins. It is a conjugate base of an oxidized Cypridina luciferin(1+).
Applications De Recherche Scientifique
Bioluminescence Studies
Oxidized Cypridina luciferin, known as oxyluciferin, plays a crucial role in bioluminescence research. Studies have shown that the luminescent oxidation of Cypridina luciferin, which is catalyzed by the enzyme luciferase, results in the emission of light, with the primary products being oxyluciferin and carbon dioxide (Shimomura & Johnson, 1971). This reaction is fundamental in understanding bioluminescent processes in marine organisms.
Bioluminescent Enzyme Immunoassay
Oxidized Cypridina luciferin has been utilized in the development of bioluminescent enzyme immunoassays (BLEIA). For instance, biotinylated Cypridina luciferase, which interacts with Cypridina luciferin, has been used in immunoassays for detecting substances like interferon-alpha. This showcases its potential as a sensitive and versatile tool in biochemical assays (Wu et al., 2007).
Chemiluminescence in Biological Systems
The chemiluminescence of Cypridina luciferin analogs, such as MCLA, has been studied for its ability to detect active oxygen species in biological systems. These studies contribute to a deeper understanding of oxidative processes within living organisms and the role of reactive oxygen species (Kambayashi & Ogino, 2003).
Mechanistic Insights into Marine Bioluminescence
Research into the photochemistry of the chemiexcited Cypridina lumophore provides critical insights into the mechanisms of marine bioluminescence. Understanding the reaction steps, from the activation of luciferin to the emission of light, has significant implications for the applications of bioluminescent systems in various scientific fields (Ding, Naumov, & Liu, 2015).
Applications in Chemical Analysis and Medicine
The diverse applications of luciferins and luciferases, including Cypridina luciferin, extend to chemical analysis, biology, and medicine. Their use in bioluminescence-based analytical techniques has led to advancements in areas such as drug screening, bioimaging, and environmental monitoring (Kaskova, Tsarkova, & Yampolsky, 2016).
Propriétés
Formule moléculaire |
C21H27N7O |
|---|---|
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
(2S)-N-[3-[3-(diaminomethylideneamino)propyl]-5-(1H-indol-3-yl)pyrazin-2-yl]-2-methylbutanamide |
InChI |
InChI=1S/C21H27N7O/c1-3-13(2)20(29)28-19-17(9-6-10-24-21(22)23)27-18(12-26-19)15-11-25-16-8-5-4-7-14(15)16/h4-5,7-8,11-13,25H,3,6,9-10H2,1-2H3,(H4,22,23,24)(H,26,28,29)/t13-/m0/s1 |
Clé InChI |
PSYJEEMZZIZTSR-ZDUSSCGKSA-N |
SMILES isomérique |
CC[C@H](C)C(=O)NC1=NC=C(N=C1CCCN=C(N)N)C2=CNC3=CC=CC=C32 |
SMILES |
CCC(C)C(=O)NC1=NC=C(N=C1CCCN=C(N)N)C2=CNC3=CC=CC=C32 |
SMILES canonique |
CCC(C)C(=O)NC1=NC=C(N=C1CCCN=C(N)N)C2=CNC3=CC=CC=C32 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]benzoic acid;(Z)-but-2-enedioic acid](/img/structure/B1245361.png)
![(1R,3R)-5-[(2E)-2-[(3As,7aS)-7a-methyl-1-[(Z,2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)hept-4-en-2-yl]-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B1245364.png)
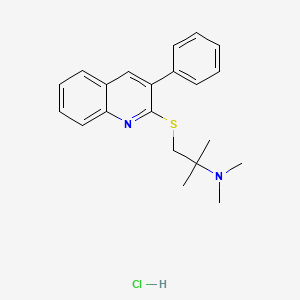
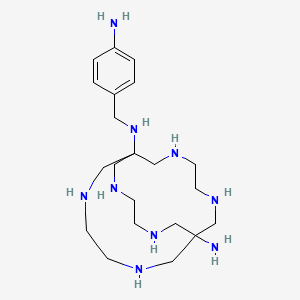
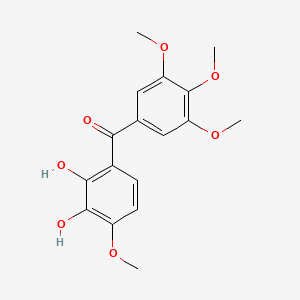
![(3S,4R)-3,4-dihydro-4-(2,3-dihydro-2-methyl-3-oxopyridazin-6-yl)oxy-3-hydroxy-6-(4-hydroxyphenyl)sulphonyl-2,2,3-trimethyl-2H-benzo[b]pyran](/img/structure/B1245369.png)

